4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide
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Overview
Description
This compound is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has a complex structure with the linear formula: C26H24N2O4S4 .
Molecular Structure Analysis
The compound has a complex molecular structure. The SMILES string representation is O=S (NC1=C (SSC2=C (NS (C (C=C3)=CC=C3C) (=O)=O)C=CC=C2)C=CC=C1) (C (C=C4)=CC=C4C)=O . This representation provides a way to encode the structure of the molecule in a text format.Scientific Research Applications
Phospholipase A2 Inhibitors : A related compound, 4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino]benzenesulfonamides, was evaluated as an inhibitor of membrane-bound phospholipase A2. It showed potent inhibitory effects and significantly reduced the size of myocardial infarction in rats (Oinuma et al., 1991).
Antimicrobial Activity : Another similar compound, 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide, displayed interesting antimicrobial activity against various Gram-positive, Gram-negative bacteria, and fungi (Ghorab et al., 2017).
Antibacterial Drug Impurity : A study focusing on the synthesis of an antibacterial compound, Sulfamethizole, identified an impurity structurally related to the compound . This impurity was formed during the reaction process (Talagadadeevi et al., 2012).
Biological Potential in Schiff Bases : A study synthesized novel Schiff bases from a similar sulfonamide compound and evaluated their enzyme inhibition and antioxidant potential. These compounds showed significant inhibition against specific enzymes and demonstrated good antioxidant properties (Kausar et al., 2019).
Antibacterial and Antifungal Activity : Sulfonamide-derived compounds and their transition metal complexes were synthesized and characterized. These compounds exhibited moderate to significant antibacterial and antifungal activities (Chohan & Shad, 2011).
Carbonic Anhydrase Inhibitors : A study synthesized water-soluble sulfonamides incorporating a 4-sulfamoylphenyl-methylthiourea scaffold. These compounds showed strong affinities towards carbonic anhydrase isozymes and were effective in lowering intraocular pressure in rabbits (Casini et al., 2002).
Anticancer and Radiosensitizing Agents : Novel sulfonamide derivatives synthesized in a study were evaluated for their in-vitro anticancer activity and potential as radiosensitizing agents. Several compounds showed higher activity than the reference drug, doxorubicin, against specific cancer cell lines (Ghorab et al., 2015).
Selective COX-2 Inhibitors : A series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives were synthesized and evaluated as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. One compound identified was highly potent and selective, with potential for treating rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Safety And Hazards
properties
IUPAC Name |
4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4S2/c1-20-11-15-23(16-12-20)35(31,32)29-25-8-4-3-7-22(25)19-28-26-9-5-6-10-27(26)30-36(33,34)24-17-13-21(2)14-18-24/h3-19,29-30H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDBNMYJUMAXDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=NC3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide |
Citations
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